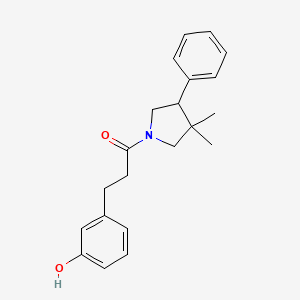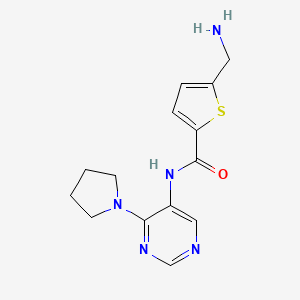![molecular formula C11H15N7 B7435357 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. It was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.
Wirkmechanismus
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine inhibits the activity of BTK by binding to the enzyme's active site. This prevents BTK from phosphorylating downstream targets, such as phospholipase Cγ2 (PLCγ2), which are necessary for B-cell survival and proliferation. By inhibiting BTK activity, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine induces apoptosis (cell death) in B-cells and inhibits their proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK). These kinases are also involved in the survival and proliferation of lymphocytes, suggesting that 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine may have broader effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of B-cell malignancies. However, like all experimental drugs, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has limitations. For example, its efficacy and safety in humans have not yet been fully established, and additional studies are needed to determine the optimal dosing and administration schedule.
Zukünftige Richtungen
There are several potential future directions for research on 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine. One area of interest is the development of combination therapies that include 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine and other drugs that target B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, as well as its long-term safety and efficacy in humans. Finally, researchers may explore the potential use of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine in other diseases that involve dysregulated B-cell activity, such as autoimmune disorders.
Synthesemethoden
The synthesis of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with sodium azide to form 4-azido-6-(trifluoromethyl)pyrimidine. This compound is then reacted with 1-(4-bromophenyl)piperidine to form 6-(4-bromophenyl)-4-azido-pyrimidine. Finally, the compound is reduced with palladium on carbon to yield 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that is essential for the survival and proliferation of B-cells.
Eigenschaften
IUPAC Name |
6-[4-(triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7/c12-10-7-11(14-8-13-10)17-4-1-9(2-5-17)18-6-3-15-16-18/h3,6-9H,1-2,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYGESJHWYXNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C3=NC=NC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)


![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)
![2-[6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl(methyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B7435318.png)


![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)


